2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide
CAS No.: 878056-20-3
Cat. No.: VC7668455
Molecular Formula: C22H24ClN3O4S
Molecular Weight: 461.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 878056-20-3 |
|---|---|
| Molecular Formula | C22H24ClN3O4S |
| Molecular Weight | 461.96 |
| IUPAC Name | 2-[3-[2-(3-chloroanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide |
| Standard InChI | InChI=1S/C22H24ClN3O4S/c1-3-25(4-2)22(28)14-26-13-20(18-10-5-6-11-19(18)26)31(29,30)15-21(27)24-17-9-7-8-16(23)12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27) |
| Standard InChI Key | BWSVHVUKMLUKJL-UHFFFAOYSA-N |
| SMILES | CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC(=CC=C3)Cl |
Introduction
The compound 2-(3-((2-((3-chlorophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide is a complex organic molecule belonging to the indole derivative class. It features multiple functional groups, including a sulfonamide, an indole moiety, and a diethylacetamide structure. This compound is not explicitly mentioned in the provided search results, but its structural similarity to other indole derivatives suggests potential applications in medicinal chemistry, particularly in the development of drugs with biological activity.
Synthesis and Preparation
The synthesis of such complex indole derivatives typically involves several steps, including the formation of the indole ring, introduction of the sulfonamide group, and attachment of the diethylacetamide moiety. Techniques such as chromatography are often employed for purification to ensure high yields and purity of the final product.
Potential Applications
Indole derivatives, including those with sulfonamide and diethylacetamide groups, have been explored for their pharmacological activities. These compounds may exhibit biological activity through modulation of signaling pathways or inhibition of specific enzymes, making them candidates for further research in medicinal chemistry.
Research Findings and Biological Activity
While specific research findings on this exact compound are not available, similar indole derivatives have shown promise in various biological assays. For example, some indole derivatives have demonstrated antimitotic activity against human tumor cells or potential as inhibitors in specific biochemical pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume